molecular formula C24H29N3O5 B2775211 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazine CAS No. 2034448-47-8

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazine

Cat. No.: B2775211
CAS No.: 2034448-47-8
M. Wt: 439.512
InChI Key: DZWFXXGOIAMNQQ-UHFFFAOYSA-N
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Description

The compound 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazine is a complex organic molecule that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazine typically involves multi-step organic reactions. The process may start with the preparation of the benzo[d][1,3]dioxole derivative, followed by its reaction with piperazine. The resulting intermediate is then coupled with a pyridine derivative that has been functionalized with a tetrahydro-2H-pyran-4-yl group. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazine: can undergo various chemical reactions, including:

    Oxidation: The aromatic rings and heterocyclic structures can be oxidized under specific conditions.

    Reduction: The compound can be reduced, particularly at the carbonyl group, to form alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and heterocyclic moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic and heterocyclic rings.

Scientific Research Applications

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazine: has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazine: is unique due to its combination of aromatic, piperazine, and pyridine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[6-(oxan-4-ylmethoxy)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O5/c28-24(20-2-4-23(25-14-20)30-16-18-5-11-29-12-6-18)27-9-7-26(8-10-27)15-19-1-3-21-22(13-19)32-17-31-21/h1-4,13-14,18H,5-12,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWFXXGOIAMNQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=NC=C(C=C2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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